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Compound of Interest

Compound Name: SR12418

Cat. No.: B10861337

Introduction

SR12418 is a potent and specific synthetic agonist of the nuclear receptors REV-ERBa and
REV-ERBf.[1] These receptors are critical components of the circadian clock and play key
roles in regulating gene expression involved in metabolism and inflammation. SR12418 has
demonstrated greater potency than its predecessor, SR9009, and has shown efficacy in
preclinical models of autoimmune diseases by suppressing the differentiation and function of T
helper 17 (TH17) cells.[1][2] This document provides detailed application notes and protocols
for researchers, scientists, and drug development professionals to effectively measure the in
vitro and in vivo activity of SR12418.

Quantitative Data Summary

The following table summarizes key quantitative metrics for SR12418 activity based on
published data.
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Assay Type Target Metric Value Reference
Bmall-
Luciferase REV-ERBa IC50 68 nM [1]
Reporter Assay
Bmall-
Luciferase REV-ERBf IC50 119 nM [1]
Reporter Assay
In vivo EAE TH17 Cell 50 mg/kg, b.i.d.,

) Dose ] [1]
Model Suppression i.p.
In vivo Colitis Therapeutic 50 mg/kg, b.i.d.,

. Dose _ [1]
Model Intervention i.p.

Signaling Pathway of SR12418 in TH17 Cells

SR12418 acts as an agonist for REV-ERBa/[3, enhancing their ability to repress gene
transcription. In the context of TH17 cell differentiation, REV-ERBa competes with the lineage-
defining transcription factor RORyt for binding to ROR response elements (RORES) in the
promoter regions of key TH17 signature genes, such as ll17a. By recruiting co-repressors like
NCoR-HDAC3, REV-ERBa actively suppresses the transcription of these pro-inflammatory
genes, thereby inhibiting TH17 cell development and function.
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SR12418 signaling pathway in TH17 cells.
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Experimental Protocols
In Vitro Assays

This protocol describes a competitive binding assay to determine the affinity of SR12418 for the
REV-ERBa and REV-ERB ligand-binding domains (LBDs). The LanthaScreen™ TR-FRET
platform is a suitable system for this application.[3][4][5]

Experimental Workflow:

TR-FRET binding assay workflow.

Protocol:
e Reagent Preparation:

o Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCI2, 1 mM DTT, 0.01%
BSA.

o SR12418 Stock: Prepare a 10 mM stock solution in DMSO. Create a serial dilution series
in DMSO.

o Fluorescent Tracer: A known fluorescently labeled REV-ERB ligand.
o REV-ERB LBD: Purified GST-tagged REV-ERBa or REV-ERBf LBD.
o Antibody: Terbium-labeled anti-GST antibody.

e Assay Procedure (384-well plate format):

[¢]

Add 2 pL of serially diluted SR12418 or DMSO (vehicle control) to the wells.

o

Add 8 pL of a mixture containing the fluorescent tracer and either GST-REV-ERBa-LBD or
GST-REV-ERB-LBD.

[¢]

Add 10 pL of a solution containing the terbium-labeled anti-GST antibody.

[e]

Incubate the plate in the dark at room temperature for 1-2 hours.
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o Read the plate on a TR-FRET compatible plate reader, measuring the emission at 490 nm
(terbium) and 520 nm (fluorescein) after a 100 us delay following excitation at 340 nm.[4]

o Data Analysis:
o Calculate the 520/490 nm emission ratio for each well.
o Plot the emission ratio against the logarithm of the SR12418 concentration.
o Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

This assay measures the functional activity of SR12418 in cells by quantifying its ability to
repress the transcription of Bmall, a known REV-ERB target gene. U20S cells are commonly
used for circadian rhythm studies and can be engineered to express a luciferase reporter
driven by the BMAL1 promoter.[2][6][7][8]

Protocol:
e Cell Culture and Transfection:

o Culture U20S cells in DMEM supplemented with 10% FBS and 1% penicillin-
streptomycin.

o Co-transfect the cells with a Bmall-luciferase reporter plasmid and a Renilla luciferase
control plasmid for normalization.

o Alternatively, use a stable U20S cell line with the luciferase reporter integrated into the
genome.[2][8]

o Assay Procedure (96-well plate format):

o Seed the transfected or stable U20S cells in a 96-well plate and allow them to adhere
overnight.

o Treat the cells with a serial dilution of SR12418 or DMSO (vehicle control) for 24-48 hours.

o Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase
reporter assay system according to the manufacturer's instructions.
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o Data Analysis:
o Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
o Plot the normalized luciferase activity against the logarithm of the SR12418 concentration.
o Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

This protocol details the differentiation of naive CD4+ T cells into TH17 cells and the
assessment of SR12418's inhibitory effect.

Protocol:
e |solation of Naive CD4+ T cells:
o Isolate splenocytes from C57BL/6 mice.

o Enrich for naive CD4+ T cells (CD4+CD62L+CD44l0CD25-) using a magnetic-activated
cell sorting (MACS) kit.

o TH17 Differentiation:
o Coat a 96-well plate with anti-CD3 (5 ng/mL) and anti-CD28 (2 pg/mL) antibodies.
o Seed the naive CD4+ T cells at a density of 1 x 10”6 cells/mL.

o Add the following polarizing cytokines: TGF- (1 ng/mL), IL-6 (20 ng/mL), I1L-23 (20
ng/mL), anti-IFN-y (10 pg/mL), and anti-IL-4 (10 pg/mL).

o Add a serial dilution of SR12418 or DMSO (vehicle control) to the wells.
o Culture the cells for 3-5 days at 37°C and 5% CO2.
e Analysis of TH17 Differentiation:

o Flow Cytometry: Restimulate the cells with PMA (50 ng/mL) and ionomycin (500 ng/mL) in
the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Perform
intracellular staining for IL-17A and RORyt and analyze by flow cytometry.
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o ELISA: Collect the culture supernatants and measure the concentration of secreted IL-17A
using a standard ELISA Kit.

In Vivo Assays

EAE is a widely used mouse model of multiple sclerosis, a TH17-mediated autoimmune

disease.[3]
Protocol:
e EAE Induction in C57BL/6 Mice:

o Immunize female C57BL/6 mice (8-12 weeks old) subcutaneously with an emulsion of
MOG35-55 peptide (200 pu g/mouse ) in Complete Freund's Adjuvant (CFA) containing
Mycobacterium tuberculosis (4 mg/mL).[9][10]

o Administer pertussis toxin (200 ng/mouse) intraperitoneally on the day of immunization
and 48 hours later.[9]

¢ SR12418 Treatment:

o Prepare a formulation of SR12418 in a vehicle such as 10% DMSO, 10% Tween-80, and
80% water.

o Administer SR12418 (e.g., 50 mg/kg) or vehicle control intraperitoneally twice daily (b.i.d.)
starting from the day of immunization (prophylactic) or after the onset of clinical signs
(therapeutic).[1]

o Assessment of Disease:

o Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0: no
signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: hind and forelimb

paralysis; 5: moribund).

o At the end of the experiment, isolate lymphocytes from the central nervous system (CNS)
and spleen and analyze the frequency of TH17 cells (CD4+IL-17A+) by flow cytometry.
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This model is used to induce colitis, which has features resembling human inflammatory bowel
disease.[1][11]

Experimental Workflow:

DSS-induced colitis experimental workflow.

Protocol:
 Colitis Induction:
o Administer 2-3% (w/v) DSS in the drinking water of C57BL/6 mice for 5-7 days.[11][12][13]

o For a chronic model, cycles of DSS administration followed by regular water can be used.
[12]

¢ SR12418 Treatment:

o Administer SR12418 (e.g., 50 mg/kg, i.p., b.i.d.) or vehicle control during or after the DSS
administration period.[1]

o Assessment of Colitis:

o Monitor the mice daily for body weight loss, stool consistency, and rectal bleeding to
calculate a disease activity index (DAI).

o At the end of the study, measure the colon length (colitis leads to colon shortening).
o Perform histological analysis of colon sections to assess inflammation and tissue damage.

o Isolate lamina propria lymphocytes and analyze the frequency of TH17 cells by flow
cytometry.

Conclusion

The protocols outlined in this document provide a comprehensive framework for assessing the
activity of SR12418. By employing a combination of in vitro biochemical and cell-based assays,
alongside in vivo models of TH17-mediated autoimmunity, researchers can thoroughly
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characterize the pharmacological profile of this promising REV-ERB agonist. Consistent and
reproducible data generated using these methods will be crucial for advancing our
understanding of REV-ERB biology and the therapeutic potential of compounds like SR12418.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Measuring the Activity of SR12418: A Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10861337#techniques-for-measuring-sr12418-
activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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